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Compound of Interest

Compound Name: Fmoc-Thr(TBDMS)-OH

Cat. No.: B557370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-
Thr(TBDMS)-OH, a protected amino acid derivative, in solid-phase peptide synthesis (SPPS).

This document details its chemical properties, commercial availability, and provides a

framework for its application in the synthesis of peptides for research and drug development.

Introduction to Fmoc-Thr(TBDMS)-OH
N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine, commonly abbreviated as Fmoc-Thr(TBDMS)-
OH, is a key building block in Fmoc-based solid-phase peptide synthesis. The temporary

fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the acid-labile tert-

butyldimethylsilyl (TBDMS) group protects the hydroxyl side chain of the threonine residue.

This orthogonal protection strategy allows for the selective deprotection of the Fmoc group

during chain elongation without affecting the TBDMS group, which is later removed during the

final cleavage of the peptide from the solid support.

The TBDMS protecting group offers an alternative to the more commonly used tert-butyl (tBu)

group for hydroxyl protection. The choice between these protecting groups can influence the

solubility of the protected amino acid and the final deprotection conditions.
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Fmoc-Thr(TBDMS)-OH is commercially available from a variety of suppliers, ensuring a steady

supply for research and manufacturing needs. The quality and purity of the reagent are critical

for successful peptide synthesis.

Property Value

CAS Number 146346-82-9

Molecular Formula C₂₅H₃₃NO₅Si

Molecular Weight 455.62 g/mol

Appearance White to off-white powder

Purity Typically ≥96.0%

Storage Conditions 2-8°C, desiccated

A non-exhaustive list of commercial suppliers includes:

Advanced ChemTech

AAPPTEC

Santa Cruz Biotechnology

Sigma-Aldrich

Sunway Pharm Ltd

The Role of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is a silicon-based protecting group used for hydroxyl

functionalities. In the context of Fmoc-SPPS, it offers several advantages:

Acid Lability: The TBDMS group is readily cleaved under acidic conditions, typically during

the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. This

allows for a one-pot deprotection and cleavage step.
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Orthogonality: It is stable to the basic conditions (e.g., piperidine in DMF) used for the

removal of the Fmoc group, ensuring the integrity of the side-chain protection during peptide

chain elongation.

Alternative to tBu: It provides an alternative to the commonly used tert-butyl (tBu) protecting

group. While both are acid-labile, differences in their steric bulk and electronic properties can

sometimes influence coupling efficiencies and the potential for side reactions, although direct

comparative studies are not extensively published.

Experimental Protocols: Fmoc Solid-Phase Peptide
Synthesis
The following is a generalized protocol for the incorporation of Fmoc-Thr(TBDMS)-OH into a

peptide sequence using manual or automated Fmoc-SPPS. The specific quantities and

reaction times may need to be optimized based on the peptide sequence, the resin, and the

scale of the synthesis.

Resin Swelling and Preparation
Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal

amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

Drain the DMF.

Fmoc Deprotection
Add a 20% solution of piperidine in DMF to the resin.

Agitate the mixture for 5-10 minutes.

Drain the solution.

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc

removal.
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and

dibenzofulvene-piperidine adduct.
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Figure 1. Fmoc deprotection workflow.

Amino Acid Coupling
Dissolve Fmoc-Thr(TBDMS)-OH (typically 3-5 equivalents relative to the resin loading) and

a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to

the amino acid), to the activation mixture.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

Drain the coupling solution and wash the resin thoroughly with DMF.

To cite this document: BenchChem. [A Technical Guide to Fmoc-Thr(TBDMS)-OH in Solid-
Phase Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557370#commercial-suppliers-of-fmoc-thr-tbdms-oh]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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